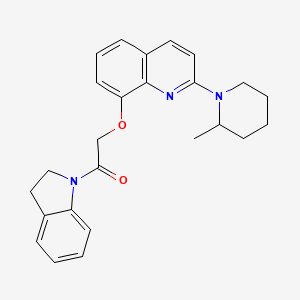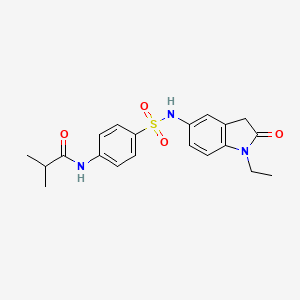
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide
Overview
Description
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide, also known as E7820, is a small molecule inhibitor that has been developed as an anti-angiogenic and anti-tumor agent. This compound has been shown to inhibit the formation of new blood vessels, which is a process known as angiogenesis. The inhibition of angiogenesis has been identified as a potential therapeutic strategy for cancer treatment.
Mechanism of Action
The mechanism of action of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide involves the inhibition of several different signaling pathways that are involved in angiogenesis and tumor growth. The compound has been shown to inhibit the activity of vascular endothelial growth factor receptor (VEGFR), which is a critical receptor involved in the formation of new blood vessels. In addition, this compound has been shown to inhibit the activity of fibroblast growth factor receptor (FGFR), which is another receptor involved in angiogenesis and tumor growth.
Biochemical and Physiological Effects:
This compound has been shown to have several different biochemical and physiological effects. The compound has been shown to inhibit the proliferation and migration of endothelial cells, which are the cells that form the inner lining of blood vessels. In addition, this compound has been shown to induce apoptosis, which is a process of programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and purified. In addition, the compound has been extensively studied for its potential use as an anti-cancer agent, which means that there is a large body of literature available on its mechanism of action and biochemical effects.
One of the limitations of using this compound in lab experiments is that it is a relatively new compound, and there is still much that is unknown about its long-term safety and efficacy. In addition, the compound has been shown to have some off-target effects, which means that it may affect other signaling pathways in addition to those involved in angiogenesis and tumor growth.
Future Directions
There are several different future directions that could be pursued in the study of N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide. One potential direction is to investigate the use of the compound in combination with other anti-cancer agents, such as chemotherapy or radiation therapy. Another potential direction is to investigate the use of this compound in the treatment of other diseases that are characterized by abnormal angiogenesis, such as macular degeneration or diabetic retinopathy. Finally, further research could be conducted to identify additional signaling pathways that are affected by this compound, which could lead to the development of more effective anti-cancer agents.
Scientific Research Applications
N-(4-(N-(1-ethyl-2-oxoindolin-5-yl)sulfamoyl)phenyl)isobutyramide has been extensively studied for its potential use as an anti-cancer agent. The compound has been shown to inhibit the growth of several different types of cancer cells, including breast cancer, lung cancer, and colon cancer. In addition, this compound has been shown to inhibit the formation of new blood vessels, which is a critical step in the growth and spread of cancer.
properties
IUPAC Name |
N-[4-[(1-ethyl-2-oxo-3H-indol-5-yl)sulfamoyl]phenyl]-2-methylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-4-23-18-10-7-16(11-14(18)12-19(23)24)22-28(26,27)17-8-5-15(6-9-17)21-20(25)13(2)3/h5-11,13,22H,4,12H2,1-3H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQEICYCBXWGEHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)NC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl dibenzo[b,d]furan-4-carboxylate](/img/structure/B3303898.png)
![N-(4-acetamidophenyl)-5-methyl-3-oxo-2-phenyl-2H,3H,5H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B3303907.png)
![2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B3303916.png)
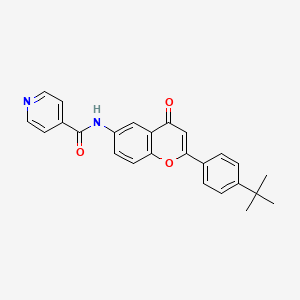
![N-(2,4-dimethylphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3303923.png)
![N-(4-ethoxyphenyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3303927.png)
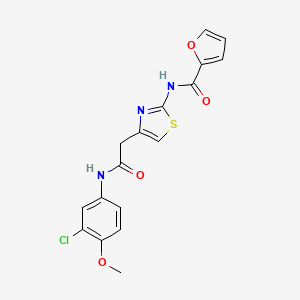
![2-methyl-N-(2-methyl-4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B3303955.png)
![2-[2-[(2-{[4-(acetylamino)phenyl]amino}-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-isopropylacetamide](/img/structure/B3303973.png)
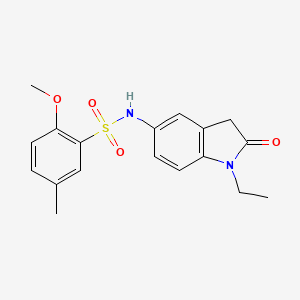
![N-(2,3-dimethylphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3303988.png)
![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-mesitylacetamide](/img/structure/B3303995.png)
![N-(2,5-dimethoxyphenyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B3304000.png)
